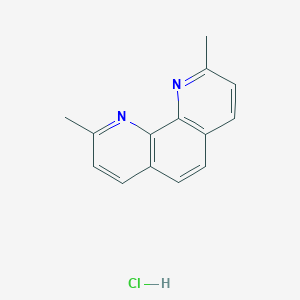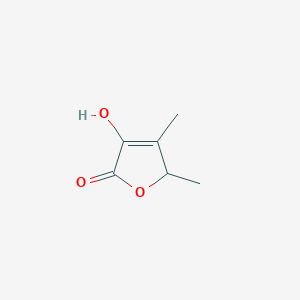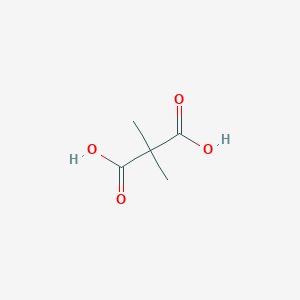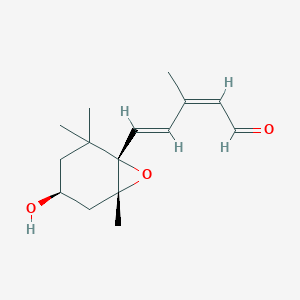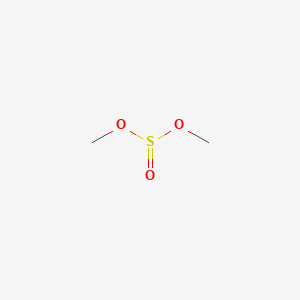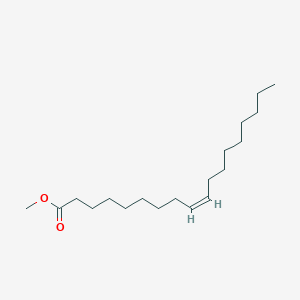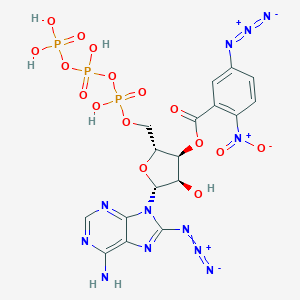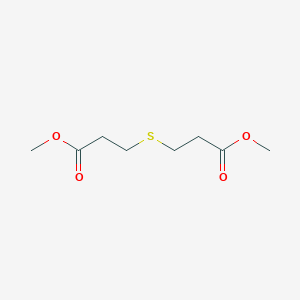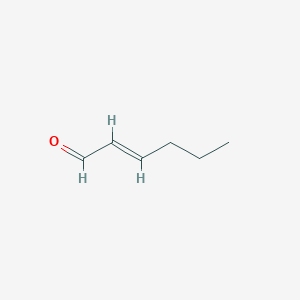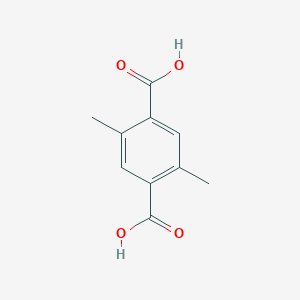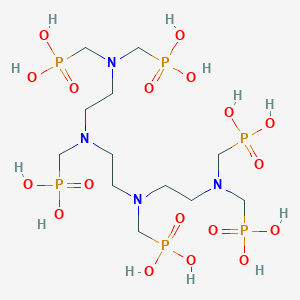![molecular formula C7H9N5 B146867 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine CAS No. 139883-61-7](/img/structure/B146867.png)
2-Hydrazinyl-1H-benzo[d]imidazol-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-1H-benzo[d]imidazol-1-amine, also known as BI-2536, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been shown to selectively inhibit Polo-like kinase 1 (PLK1), a protein kinase that plays a critical role in regulating cell division.
Mecanismo De Acción
PLK1 is a serine/threonine protein kinase that plays a critical role in regulating cell division. It is involved in several key processes, including centrosome maturation, spindle formation, and cytokinesis. PLK1 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis. 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine selectively inhibits PLK1 by binding to its ATP-binding site, thereby preventing its phosphorylation and activation.
Efectos Bioquímicos Y Fisiológicos
2-Hydrazinyl-1H-benzo[d]imidazol-1-amine has been shown to induce cell cycle arrest and apoptosis in several cancer cell lines. It has also been shown to inhibit tumor growth in several preclinical models. In addition, 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine has been shown to enhance the efficacy of several chemotherapeutic agents, including paclitaxel and gemcitabine. However, the exact biochemical and physiological effects of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine are still being investigated, and further research is needed to fully understand its mechanism of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine is its selectivity for PLK1, which reduces the risk of off-target effects. In addition, 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine has been shown to be effective in inhibiting PLK1 activity in vitro and in vivo, and has demonstrated antitumor activity in several preclinical models. However, one limitation of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine is its poor solubility, which can make it difficult to administer in vivo. In addition, further research is needed to fully understand the safety and efficacy of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine in humans.
Direcciones Futuras
There are several future directions for research on 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine. One area of focus is the development of more potent and selective PLK1 inhibitors. Another area of focus is the investigation of the combination of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine with other chemotherapeutic agents, in order to enhance their efficacy. In addition, further research is needed to fully understand the safety and efficacy of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine in humans, and to identify biomarkers that can predict patient response to this compound. Finally, the potential use of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine in other diseases, such as Alzheimer's disease, is also an area of active investigation.
Métodos De Síntesis
The synthesis of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine involves several steps, starting with the preparation of 2-aminobenzimidazole. This is followed by the reaction of this compound with hydrazine hydrate to yield 2-hydrazinylbenzimidazole. The final step involves the reaction of 2-hydrazinylbenzimidazole with a substituted pyrimidine to yield 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine. The synthesis of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine has been described in detail in several research papers and is considered to be a well-established method.
Aplicaciones Científicas De Investigación
2-Hydrazinyl-1H-benzo[d]imidazol-1-amine has been extensively studied for its potential use in cancer treatment. PLK1 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis. 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine has been shown to be effective in inhibiting PLK1 activity in vitro and in vivo, and has demonstrated antitumor activity in several preclinical models.
Propiedades
Número CAS |
139883-61-7 |
|---|---|
Nombre del producto |
2-Hydrazinyl-1H-benzo[d]imidazol-1-amine |
Fórmula molecular |
C7H9N5 |
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
2-hydrazinylbenzimidazol-1-amine |
InChI |
InChI=1S/C7H9N5/c8-11-7-10-5-3-1-2-4-6(5)12(7)9/h1-4H,8-9H2,(H,10,11) |
Clave InChI |
TUMLDHMRIOZXQR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2N)NN |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2N)NN |
Sinónimos |
2H-Benzimidazol-2-one,1-amino-1,3-dihydro-,hydrazone(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



